3-Iodo-5-(trifluoromethyl)aniline
Overview
Description
3-Iodo-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5F3IN. It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to an aniline ring. This compound is notable for its use as a transition metal catalyst that selectively catalyzes the C-H insertion of alkyl groups, which is utilized to produce divalent hydrocarbons from univalent hydrocarbons .
Preparation Methods
The synthesis of 3-Iodo-5-(trifluoromethyl)aniline typically involves multiple steps:
Nitration: The starting material, such as 3,5-dinitrobenzotrifluoride, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups, forming 3,5-diaminobenzotrifluoride.
Iodination: The final step involves the iodination of the amine groups to produce this compound.
Industrial production methods may involve variations of these steps, optimized for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
3-Iodo-5-(trifluoromethyl)aniline undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Iodo-5-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which 3-Iodo-5-(trifluoromethyl)aniline exerts its effects involves its role as a catalyst in chemical reactions. The compound facilitates the insertion of alkyl groups into C-H bonds, a process that is crucial in the formation of complex organic molecules. This catalytic activity is attributed to the presence of the iodine and trifluoromethyl groups, which enhance the compound’s reactivity and selectivity .
Comparison with Similar Compounds
3-Iodo-5-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
3,5-Bis(trifluoromethyl)aniline: This compound lacks the iodine atom but contains two trifluoromethyl groups, making it less reactive in certain catalytic applications.
3-Iodo-4,5-dimethoxyaniline: This compound has methoxy groups instead of trifluoromethyl groups, which alters its reactivity and applications.
The uniqueness of this compound lies in its combination of iodine and trifluoromethyl groups, which confer distinct catalytic properties and make it valuable in various chemical processes.
Properties
IUPAC Name |
3-iodo-5-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3IN/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFSYSXYGGUNCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)I)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454416 | |
Record name | 3-iodo-5-trifluoromethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
389571-69-1 | |
Record name | 3-iodo-5-trifluoromethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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